Borole

Conducting Polymers Bandgap Engineering Organic Electronics

Borole (CAS 287-87-6) is a prototypical five-membered heterocyclic metallole containing a three-coordinate boron atom within a BC₄ ring, which renders it isoelectronic with the cyclopentadienyl cation. The unsubstituted parent compound (C₄H₄BH) is an antiaromatic 4π-electron system that has not been isolated outside of transition metal coordination spheres, underscoring its fundamental reactivity and instability.

Molecular Formula C4H4B
Molecular Weight 62.89 g/mol
CAS No. 287-87-6
Cat. No. B14762680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorole
CAS287-87-6
Molecular FormulaC4H4B
Molecular Weight62.89 g/mol
Structural Identifiers
SMILES[B]1C=CC=C1
InChIInChI=1S/C4H4B/c1-2-4-5-3-1/h1-4H
InChIKeyVQLAEQXQCZMULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borole (CAS 287-87-6): Scientific Baseline and Core Physicochemical Profile for Procurement Assessment


Borole (CAS 287-87-6) is a prototypical five-membered heterocyclic metallole containing a three-coordinate boron atom within a BC₄ ring, which renders it isoelectronic with the cyclopentadienyl cation [1]. The unsubstituted parent compound (C₄H₄BH) is an antiaromatic 4π-electron system that has not been isolated outside of transition metal coordination spheres, underscoring its fundamental reactivity and instability [2]. Consequently, research and potential applications rely exclusively on substituted derivatives, where bulky peripheral groups confer kinetic stabilization [3]. This unique electronic structure endows boroles with an exceptionally low-lying LUMO and pronounced Lewis acidity, forming the basis for their differentiation from conventional heteroaromatic analogs like pyrrole or furan in advanced materials and synthetic chemistry [4].

Why Borole (CAS 287-87-6) Cannot Be Interchanged with Other Heteroles in R&D Workflows


The procurement of borole derivatives cannot be equated with that of other five-membered heterocycles like pyrrole, furan, or thiophene due to fundamental differences in electronic structure and reactivity. While pyrrole and furan are electron-rich 6π-aromatic systems, borole is an electron-deficient 4π-antiaromatic system, which results in dramatically different and often inverse properties [1]. This distinction is not merely academic; it translates into quantifiable divergences in key performance parameters such as reduction potentials, HOMO-LUMO gaps, Lewis acidity, and polymer bandgaps [2][3]. For instance, where polythiophene is a classic hole-transporting (p-type) material, polyborole is predicted to be an electron-transporting (n-type) material, making direct substitution in an electronic device architecture fundamentally impossible [4]. The evidence below quantifies these critical differences, enabling informed scientific selection.

Quantitative Differentiation of Borole (CAS 287-87-6) Against Key Comparators: A Technical Evidence Guide


Borole Polymer vs. Polypyrrole: Predicted Near-Zero Bandgap for Advanced Optoelectronics

Density functional theory (DFT) calculations predict that polyborole possesses a fundamentally different electronic structure compared to other conducting polymers like polypyrrole. Due to its electron-deficient nature, polyborole is predicted to have a very small or no energy gap between the occupied and unoccupied π-levels, whereas polypyrrole exhibits the largest bandgap among all polymers studied in this series [1][2]. This stark difference arises from polyborole's quinoid ground-state structure and large electron affinity, in contrast to the benzenoid, electron-rich structure of polypyrrole [3].

Conducting Polymers Bandgap Engineering Organic Electronics

Borole Derivatives in OLEDs: Quantitative Luminance Benchmarking Against State-of-the-Art Emitters

Functionalized 9-borafluorene derivatives (a subclass of fused boroles) have been successfully employed as light-emitting materials in organic light-emitting diodes (OLEDs), demonstrating a performance level that validates their potential for display and lighting applications [1]. In these devices, the borole-based emitters exhibited strong yellow-greenish electroluminescence, achieving a maximum luminance intensity of greater than 22,000 cd m⁻² [2]. This figure of merit is a standard benchmark in the OLED field, confirming that these materials can operate at brightness levels comparable to or exceeding those of many commercially relevant emitter technologies.

OLEDs Electroluminescence Light-Emitting Materials

Borole Reduction Potential vs. Borenium Cations: Electrochemical Quantification of Enhanced Electron Affinity

Cyclic voltammetry provides direct experimental evidence for the exceptional electron-accepting capability of boroles relative to other boron-based Lewis acids. While a neutral borole (A-Mes) undergoes a reversible one-electron reduction at a potential of −1.91 V vs. Fc/Fc⁺, a structurally related cationic NHC-stabilized borole exhibits a significantly less negative reduction potential of −1.03 V [1]. This shift of +0.88 V indicates that the cationic borole is a substantially stronger electron acceptor. Furthermore, this −1.03 V reduction potential is remarkably early compared to those reported for other classes of electrophilic boron cations, such as [(NHC)BAr₂]⁺ borenium cations, which are reduced at −1.86 V (Ar=Mes) or −1.56 V (Ar=p-CF₃(C₆H₄)) [2].

Electrochemistry Redox Chemistry Electron Acceptors

Borole-Based Lewis Acids vs. B(C₆F₅)₃: Superior Acidity of Boraindenes via Gutmann-Beckett Method

The Lewis acidity of boraindenes (benzene-fused borole derivatives) has been quantitatively assessed using the Gutmann-Beckett method, a standard NMR technique for ranking Lewis acid strength. These compounds were found to be highly Lewis acidic, with some derivatives demonstrating acidity even greater than that of tris(pentafluorophenyl)borane, B(C₆F₅)₃ [1]. B(C₆F₅)₃ is widely recognized as a benchmark strong Lewis acid in organic synthesis and polymer chemistry; therefore, the observation that a boraindene can surpass its acidity provides a powerful, quantifiable differentiator. This is a direct comparison against a universally adopted standard.

Lewis Acid Catalysis Main Group Chemistry Gutmann-Beckett Method

Optimal Research and Industrial Application Scenarios for Borole (CAS 287-87-6) Derivatives Based on Verified Evidence


Development of n-Type or Ambipolar Conjugated Polymers for Organic Electronics

Based on the computational prediction that polyborole has a very small or no bandgap [1], research groups should prioritize borole-based monomers for synthesizing electron-transporting (n-type) or ambipolar semiconducting polymers. This is in stark contrast to the p-type nature of polypyrrole and polythiophene. Candidate applications include organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) where balanced charge transport is critical [2].

Fabrication of High-Luminance Organic Light-Emitting Diodes (OLEDs)

The successful fabrication of OLEDs using 9-borafluorene derivatives, which achieved a maximum luminance of >22,000 cd m⁻² [3], validates this compound class for optoelectronic device research. Scientists and engineers can confidently explore these materials as emitters or host materials in OLED displays and solid-state lighting, with the understanding that they can meet relevant performance benchmarks [4].

Utilization as Ultra-Strong Lewis Acid Catalysts or Activators

The experimental evidence that boraindenes (fused boroles) surpass the Lewis acidity of the benchmark B(C₆F₅)₃ as measured by the Gutmann-Beckett method [5] positions them as prime candidates for applications requiring extreme electrophilicity. This includes catalysis for challenging polymerizations (e.g., of epoxides or olefins), activation of small molecules like H₂ or CO, and as co-catalysts in metallocene-mediated processes where high activity is paramount [6].

Design of Novel Electron Acceptors and Anion Sensors

The uniquely low-lying LUMO levels of boroles, as evidenced by their less negative reduction potentials compared to other boron cations [7], makes them attractive building blocks for organic electron acceptors. Research should focus on incorporating borole units into π-conjugated systems for applications in organic photovoltaics (as non-fullerene acceptors) and in the development of electrochemical or fluorescent sensors for anions, leveraging their high electron affinity and Lewis acidity [8].

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